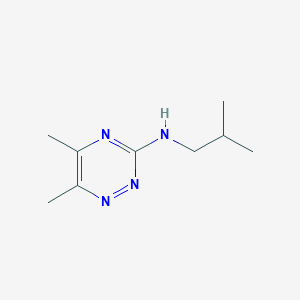
5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine: is a triazine derivative known for its unique chemical structure and potential applications in various fields. This compound features a triazine ring substituted with dimethyl groups at positions 5 and 6, and an N-(2-methylpropyl) group at position 3. The presence of these substituents imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under acidic or basic conditions.
Substitution Reactions:
N-Alkylation: The N-(2-methylpropyl) group can be introduced via N-alkylation reactions using 2-methylpropyl halides or related reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution Reagents: Halides, alkylating agents, or other suitable reagents.
Major Products
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or other reduced compounds.
Substitution Products: Substituted triazine derivatives with various functional groups.
科学的研究の応用
5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, agrochemicals, or pharmaceuticals.
作用機序
The mechanism of action of 5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: Potential interactions with DNA, leading to changes in gene expression or replication.
類似化合物との比較
Similar Compounds
5,6-Dimethyl-1,2,4-triazin-3-amine: Lacks the N-(2-methylpropyl) group.
N-(2-Methylpropyl)-1,2,4-triazin-3-amine: Lacks the dimethyl groups at positions 5 and 6.
特性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
5,6-dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C9H16N4/c1-6(2)5-10-9-11-7(3)8(4)12-13-9/h6H,5H2,1-4H3,(H,10,11,13) |
InChIキー |
GSOWDEVHPLRDEA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NC(=N1)NCC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13318098.png)
![3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one](/img/structure/B13318099.png)
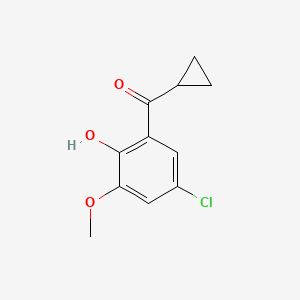
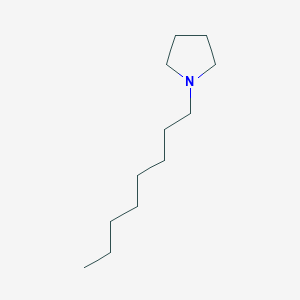
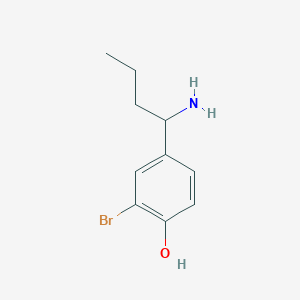
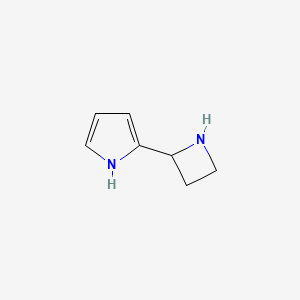
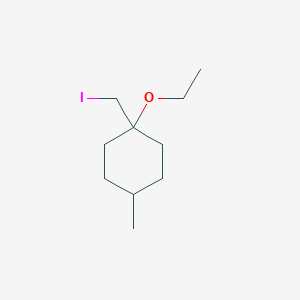
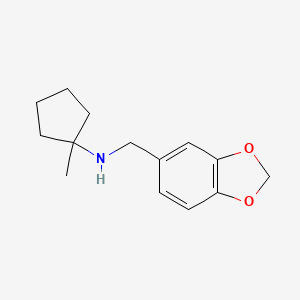
![N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13318153.png)
![tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate](/img/structure/B13318166.png)
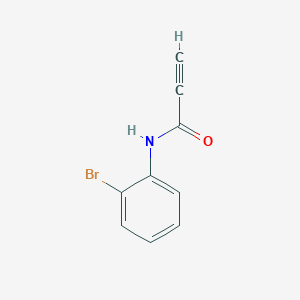
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B13318186.png)

![1-[5-(4-Chloro-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13318197.png)
